
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
Overview
Description
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Biological Activity
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its molecular formula is C7H8N2O, with a molar mass of approximately 136.15 g/mol. This compound has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture.
Chemical Structure and Properties
The structure of this compound features a pyridazine ring with two methyl groups at positions 2 and 6, and a hydroxyl group at position 5. This arrangement contributes to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
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Pharmaceutical Applications
- Neurological Disorders : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions, enhancing drug efficacy and specificity .
- Analgesic and Anti-inflammatory Effects : Studies have shown that derivatives of pyridazinones exhibit potent analgesic activity with minimal side effects compared to traditional NSAIDs. For instance, some derivatives demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammation pathways .
- Agricultural Chemistry
- Biochemical Research
- Material Science
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- A study on pyridazinone derivatives indicated that modifications at specific positions on the ring can significantly enhance analgesic properties while reducing ulcerogenic effects typically associated with conventional pain relievers .
- Research focusing on enzyme interactions revealed that certain derivatives of this compound inhibited key enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparison with Related Compounds
The following table summarizes some compounds structurally related to this compound along with their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furanone structure with hydroxyl and methyl groups | Known for flavoring properties |
6-(4-Chlorophenyl)-4-hydroxy-pyridazinone | Chlorinated phenyl group on pyridazinone | Exhibits potent herbicidal activity |
3-Amino-1,2,4-triazole | Triazole ring with amino substituent | Antifungal properties |
Q & A
Q. Basic: What synthetic strategies are effective for preparing 5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one and its analogs?
Answer:
The compound can be synthesized via alkylation or nucleophilic substitution of precursor pyridazinones. For example:
- Microwave-assisted alkylation : React 5-hydroxy-2-methylpyridazin-3(2H)-one with methyl iodide in acetone using anhydrous potassium carbonate as a base. Monitor reaction completion via TLC and purify via preparative TLC (petroleum ether/ethyl acetate, 1:1) .
- Hydrazine-mediated cyclization : Use hydrazine hydrate with a substituted furanone precursor in DMF at 80°C, followed by recrystallization (e.g., dioxane) to isolate the product .
Q. Advanced: How can regioselectivity challenges during functionalization of the pyridazinone core be addressed?
Answer:
Regioselectivity in substitutions (e.g., at positions 4 or 5) depends on reaction conditions and directing groups :
- Methoxy vs. chloro substituents : Sodium methoxide in dioxane selectively replaces chloro groups with methoxy at position 4 or 5, depending on precursor design .
- Steric and electronic effects : Use bulky alkylating agents (e.g., benzyl halides) to favor substitution at less hindered positions. Monitor via -NMR to confirm regiochemistry .
Q. Basic: What analytical methods are recommended for structural confirmation of this compound?
Answer:
- NMR spectroscopy : Use -NMR to distinguish between methyl groups (δ ~20–25 ppm) and carbonyl signals (δ ~158–167 ppm). Compare with published data for analogous pyridazinones .
- HPLC-UV/MS : Optimize mobile phase (e.g., ammonium acetate buffer pH 6.5 with acetonitrile) to resolve hydroxylated metabolites or degradation products .
Q. Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - couplings, especially for diastereotopic methyl groups .
- X-ray crystallography : Confirm absolute configuration if recrystallization yields suitable crystals (e.g., using dioxane or ethyl acetate) .
- Comparative analysis : Cross-reference with databases (e.g., PubChem) but validate against primary literature due to potential discrepancies in computed data .
Q. Basic: What stability studies are critical for this compound in aqueous solutions?
Answer:
- pH-dependent degradation : Test stability in buffers (pH 1–13) at 25–40°C. Monitor via HPLC for hydrolysis products (e.g., loss of methyl or hydroxyl groups) .
- Photostability : Expose to UV light (λ = 254 nm) and track degradation using TLC or LC-MS .
Q. Advanced: How can researchers develop structure-activity relationships (SAR) for pyridazinone derivatives?
Answer:
- Analog synthesis : Introduce substituents (e.g., halogens, aryl groups) at positions 2, 5, or 6 via methods in .
- Biological assays : Test analogs for target affinity (e.g., kinase inhibition) using in vitro models. Correlate electronic properties (Hammett constants) with activity .
Q. Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Recrystallization : Use dioxane or ethyl acetate for high-purity isolates (>95%) .
- Preparative TLC : Apply petroleum ether/ethyl acetate (1:1) for small-scale purification of alkylated derivatives .
Q. Advanced: How to optimize reaction yields in multi-step syntheses involving pyridazinones?
Answer:
- Kinetic control : For intermediates like 5-chloro derivatives, reduce reaction time to minimize side reactions (e.g., over-alkylation) .
- Microwave irradiation : Enhance reaction rates and yields (e.g., 70–80% for benzyl derivatives) compared to conventional heating .
Q. Basic: What computational tools aid in predicting the reactivity of this compound?
Answer:
- DFT calculations : Model electrophilic substitution sites using Gaussian software (B3LYP/6-31G* basis set) .
- Molecular docking : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina .
Q. Advanced: How to address solubility challenges in biological testing of pyridazinone derivatives?
Answer:
- Prodrug design : Synthesize phosphate or acetate esters to enhance aqueous solubility. Hydrolyze in vivo to release active compound .
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability in cell-based assays .
Properties
IUPAC Name |
5-hydroxy-2,6-dimethylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKZWYYOWMTZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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